molecular formula C7H5BrN2S B1275613 2-Bromo-4-thiocyanatoaniline CAS No. 7493-98-3

2-Bromo-4-thiocyanatoaniline

Cat. No.: B1275613
CAS No.: 7493-98-3
M. Wt: 229.1 g/mol
InChI Key: UUQUVDNHTRZTCV-UHFFFAOYSA-N
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Description

2-Bromo-4-thiocyanatoaniline is an organic compound with the molecular formula C7H5BrN2S and a molecular weight of 229.1 g/mol. It is an aromatic amine characterized by a bromine atom at the second position and a thiocyanate group at the fourth position on the benzene ring. This compound is a colorless solid with a melting point of 212-213°C. It has a wide range of applications in scientific research, particularly in organic synthesis, catalysis, and the production of dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-thiocyanatoaniline typically involves the electrophilic thiocyanation of anilines. One efficient and eco-friendly method uses N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN) as reagents . The reaction proceeds with good regioselectivity and yields, making it a preferred method for introducing the thiocyanate group to the parent aniline molecule .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale electrophilic thiocyanation reactions under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-thiocyanatoaniline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom, being a good leaving group, can be replaced by other nucleophiles under appropriate conditions.

    Coupling Reactions: The thiocyanate group can participate in various substitution and coupling reactions.

Common Reagents and Conditions:

    N-bromosuccinimide (NBS) and Potassium Thiocyanate (KSCN): Used for the thiocyanation of anilines.

    Nucleophiles: Various nucleophiles can replace the bromine atom in substitution reactions.

Major Products Formed:

    Substituted Anilines: Products formed by replacing the bromine atom with different nucleophiles.

    Heterocyclic Compounds: Formed through coupling reactions involving the thiocyanate group.

Scientific Research Applications

2-Bromo-4-thiocyanatoaniline has diverse applications in scientific research:

    Antimicrobial Activities: Derivatives of this compound exhibit strong antibacterial activities against Staphylococcus aureus, indicating potential for developing new antibiotics.

    Photoinitiating Properties: Used in photoinitiating reactions, contributing to the understanding of photoinitiating processes in chemical synthesis.

    Synthesis of Heterocyclic Compounds: Significant in the bromination and thiocyanation of specific thiazoles, aiding the development of new heterocyclic chemistry.

    Convertible Isocyanide for Multicomponent Chemistry: Effective as a convertible isocyanide in various synthetic chemical processes.

    Anticancer Evaluations: Certain derivatives have shown promising results in initial screenings for anticancer properties.

    Synthesis of Benzimidazoles: Used in synthesizing benzimidazoles, expanding the range of available compounds for pharmaceutical and chemical applications.

Mechanism of Action

The mechanism of action of 2-Bromo-4-thiocyanatoaniline involves its reactivity as an electrophile and nucleophile. The bromine atom can be displaced by nucleophiles, while the thiocyanate group can participate in various substitution and coupling reactions. The compound’s antimicrobial and anticancer activities are attributed to its ability to interact with specific molecular targets and pathways, although detailed mechanisms are still under investigation.

Comparison with Similar Compounds

    2,6-Diisopropyl-4-thiocyanatoaniline: Studied for its photoinitiating properties.

    4-Amino-3-bromophenyl Thiocyanate: Another compound with similar structural features and reactivity.

Uniqueness: 2-Bromo-4-thiocyanatoaniline stands out due to its combination of a bromine atom and a thiocyanate group, making it highly versatile in organic synthesis and various chemical reactions. Its applications in antimicrobial and anticancer research further highlight its significance in scientific research.

Properties

IUPAC Name

(4-amino-3-bromophenyl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S/c8-6-3-5(11-4-9)1-2-7(6)10/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQUVDNHTRZTCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SC#N)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396769
Record name 2-BROMO-4-THIOCYANATOANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7493-98-3
Record name 2-BROMO-4-THIOCYANATOANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cold (0°-5° C.), stirred solution of o-bromoaniline (20.6 g., 0.12 mole) and sodium thiocyanate (29.2 g., 0.36 mole) in methanol (300 ml.) is added dropwise a solution of bromine (19.5 g., 0.122 mole) in methanol (75 ml.) saturated with sodium bromide. The solution is stirred for one hour following the addition of the bromine and then poured into water (2 liters) and neutralized with sodium carbonate. The resulting solid is collected, washed with water and dried, m.p. 74°-79° C., yield 96% of theoretical.
Quantity
20.6 g
Type
reactant
Reaction Step One
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29.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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